2-Cyano-4-(3,5-difluorophenyl)phenol
Overview
Description
2-Cyano-4-(3,5-difluorophenyl)phenol is an organic compound that features a cyano group and a difluorophenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3,5-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3,5-difluorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
2-Cyano-4-(3,5-difluorophenyl)phenol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the exploration of new therapeutic agents.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Chemical Biology: Researchers can use this compound to study biological processes and interactions at the molecular level. It can serve as a probe or ligand in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3,5-difluorophenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and difluorophenyl groups can enhance binding affinity and selectivity for these targets, leading to desired biological effects. The phenol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.
Comparison with Similar Compounds
2-Cyano-4-(3,5-difluorophenyl)phenol can be compared with other similar compounds, such as:
2-Cyano-4-(3,5-dichlorophenyl)phenol: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.
2-Cyano-4-(3,5-dimethylphenyl)phenol: This compound has methyl groups instead of fluorine atoms, which can influence its chemical properties and applications.
2-Cyano-4-(3,5-difluorophenyl)aniline:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-hydroxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXQZPSRGSBMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684732 | |
Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-04-3 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′,5′-difluoro-4-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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